molecular formula C6H11OP B14173270 1-Ethenyl-1lambda~5~-phospholan-1-one CAS No. 929282-80-4

1-Ethenyl-1lambda~5~-phospholan-1-one

Katalognummer: B14173270
CAS-Nummer: 929282-80-4
Molekulargewicht: 130.12 g/mol
InChI-Schlüssel: NVAWBCLDITVNHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-1lambda~5~-phospholan-1-one is a chemical compound characterized by its unique structure, which includes a phospholan ring with an ethenyl group attached. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1-Ethenyl-1lambda~5~-phospholan-1-one typically involves the reaction of phospholane derivatives with ethenylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.

Analyse Chemischer Reaktionen

1-Ethenyl-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

    Addition: The ethenyl group can participate in addition reactions, forming new bonds with other molecules.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phospholane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-1lambda~5~-phospholan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Ethenyl-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, altering the activity of these targets and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

1-Ethenyl-1lambda~5~-phospholan-1-one can be compared with other similar compounds, such as:

    1-Phenyl-1lambda~5~-phospholan-1-one: This compound has a phenyl group instead of an ethenyl group, leading to different chemical and biological properties.

    1-Chloro-1lambda~5~-phospholan-1-one: The presence of a chloro group instead of an ethenyl group results in different reactivity and applications.

Eigenschaften

CAS-Nummer

929282-80-4

Molekularformel

C6H11OP

Molekulargewicht

130.12 g/mol

IUPAC-Name

1-ethenyl-1λ5-phospholane 1-oxide

InChI

InChI=1S/C6H11OP/c1-2-8(7)5-3-4-6-8/h2H,1,3-6H2

InChI-Schlüssel

NVAWBCLDITVNHC-UHFFFAOYSA-N

Kanonische SMILES

C=CP1(=O)CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.